PARP1 Cellular Inhibition Potency of 6-Chloro-3-nitro-1H-pyrrolo[3,2-c]pyridine
6-Chloro-3-nitro-1H-pyrrolo[3,2-c]pyridine demonstrates potent cellular inhibition of poly(ADP-ribose) polymerase 1 (PARP1) with an IC50 value of 50 nM in human HeLa cells, assessed via reduction in H2O2-induced PAR formation [1]. This potency compares favorably to early clinical PARP inhibitors; for context, the first-generation PARP inhibitor 3-aminobenzamide exhibits an IC50 in the low micromolar range (~30-100 μM) in similar cellular PARylation assays, representing a >600-fold lower potency [2].
| Evidence Dimension | PARP1 Cellular Inhibition IC50 |
|---|---|
| Target Compound Data | 50 nM |
| Comparator Or Baseline | 3-Aminobenzamide: ~30-100 μM (IC50) |
| Quantified Difference | >600-fold greater potency |
| Conditions | Human HeLa cells; H2O2-induced PAR formation assay; 30 min incubation + 15 min H2O2 treatment |
Why This Matters
This quantitative potency supports the selection of 6-chloro-3-nitro-1H-pyrrolo[3,2-c]pyridine as a chemical probe or lead scaffold for developing PARP1-targeted therapeutics, offering a strong starting point for structure-activity relationship (SAR) optimization.
- [1] BindingDB. (n.d.). BDBM124950 (US8765972, 3) Affinity Data: IC50 = 50 nM against PARP1 in HeLa cells. Retrieved from BindingDB. View Source
- [2] Curtin, N. J., & Szabo, C. (2013). Therapeutic applications of PARP inhibitors: anticancer therapy and beyond. Molecular Aspects of Medicine, 34(6), 1217-1256. View Source
